Methyl 3-Amino-4-(Isopropylamino)Benzoate
Overview
Description
Methyl 3-Amino-4-(Isopropylamino)Benzoate is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique structure, which includes an amino group and an isopropylamino group attached to a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate typically involves the reaction of 3-nitrobenzoic acid with isopropylamine, followed by reduction and esterification steps. The general synthetic route can be summarized as follows:
Nitration: 3-nitrobenzoic acid is nitrated to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination: The amino group is then reacted with isopropylamine to introduce the isopropylamino group.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-4-(Isopropylamino)Benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds
Scientific Research Applications
Methyl 3-Amino-4-(Isopropylamino)Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Methyl 3-Amino-4-(Isopropylamino)Benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-Amino-4-(Isopropylamino)Benzoate can be compared with other similar compounds, such as:
- Methyl 3-Amino-4-(Isobutylamino)Benzoate
- Methyl 3-[Amino(Imino)Methyl]Benzoate
- Methyl 3-Amino-4-[(2-Methoxyethyl)Amino]Benzoate
These compounds share similar structural features but differ in the substituents attached to the aromatic ring. The differences in substituents can lead to variations in their chemical properties, reactivity, and biological activities. This compound is unique due to the presence of the isopropylamino group, which can influence its interactions with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
methyl 3-amino-4-(propan-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLELQEAHNDLXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371611 | |
Record name | Methyl 3-Amino-4-(Isopropylamino)Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511240-22-5 | |
Record name | Methyl 3-Amino-4-(Isopropylamino)Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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